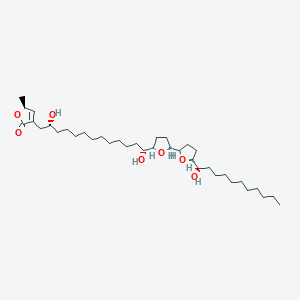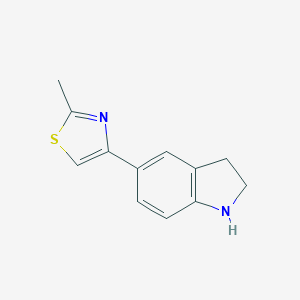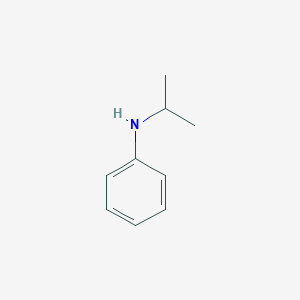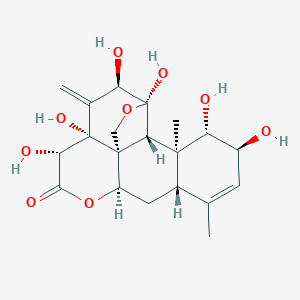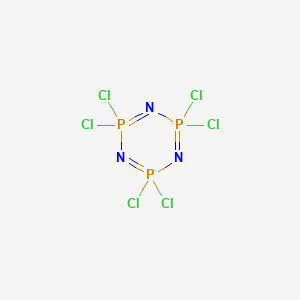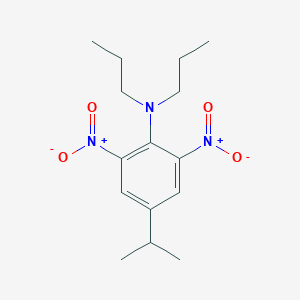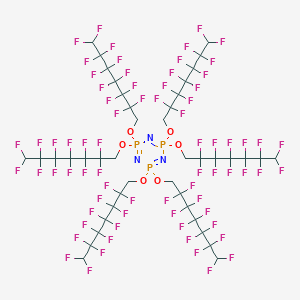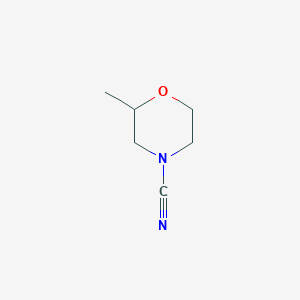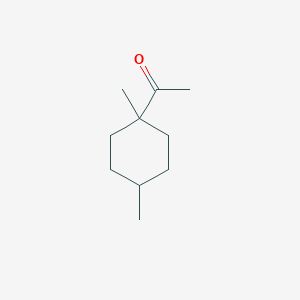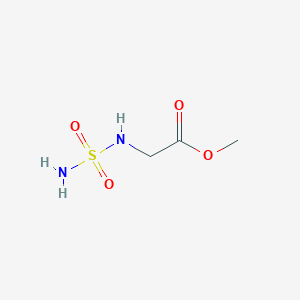
Methyl 2-(sulfamoylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(sulfamoylamino)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that is used in the synthesis of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(sulfamoylamino)acetate has numerous applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It is also used in the development of new materials for drug delivery and tissue engineering. Furthermore, Methyl 2-(sulfamoylamino)acetate has potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Wirkmechanismus
Methyl 2-(sulfamoylamino)acetate acts as a competitive inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, Methyl 2-(sulfamoylamino)acetate can reduce the production of acid in the body, which makes it useful in the treatment of conditions such as glaucoma, epilepsy, and ulcers.
Biochemische Und Physiologische Effekte
Methyl 2-(sulfamoylamino)acetate has been shown to have various biochemical and physiological effects. It can reduce the production of acid in the body, which can help to alleviate symptoms associated with conditions such as glaucoma, epilepsy, and ulcers. Furthermore, Methyl 2-(sulfamoylamino)acetate has been shown to have anti-inflammatory and analgesic effects, which make it useful in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(sulfamoylamino)acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it has a high degree of selectivity and potency, which makes it useful in the development of new drugs and materials. However, Methyl 2-(sulfamoylamino)acetate also has some limitations. It can be toxic at high doses and can have adverse effects on the kidneys and liver.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 2-(sulfamoylamino)acetate. One potential area of research is the development of new drugs for the treatment of cancer and other diseases. Another area of research is the development of new materials for drug delivery and tissue engineering. Furthermore, there is a need for further research into the biochemical and physiological effects of Methyl 2-(sulfamoylamino)acetate, as well as its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of Methyl 2-(sulfamoylamino)acetate involves the reaction of methyl chloroacetate with sulfamide in the presence of a base. The reaction results in the formation of Methyl 2-(sulfamoylamino)acetate as a white crystalline solid. This synthesis method is a simple and efficient process that can be easily scaled up for industrial applications.
Eigenschaften
CAS-Nummer |
154743-09-6 |
|---|---|
Produktname |
Methyl 2-(sulfamoylamino)acetate |
Molekularformel |
C3H8N2O4S |
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
methyl 2-(sulfamoylamino)acetate |
InChI |
InChI=1S/C3H8N2O4S/c1-9-3(6)2-5-10(4,7)8/h5H,2H2,1H3,(H2,4,7,8) |
InChI-Schlüssel |
KPUOPKBSCQDGRO-UHFFFAOYSA-N |
SMILES |
COC(=O)CNS(=O)(=O)N |
Kanonische SMILES |
COC(=O)CNS(=O)(=O)N |
Synonyme |
Glycine, N-(aminosulfonyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



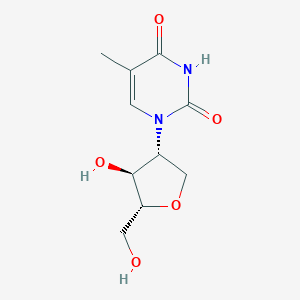
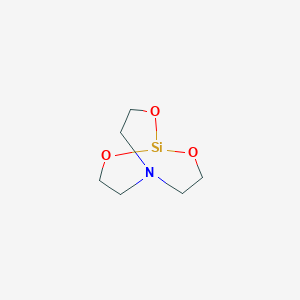
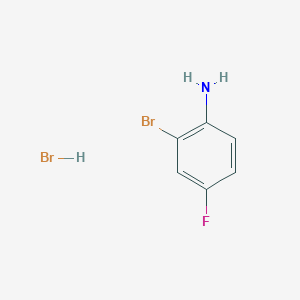
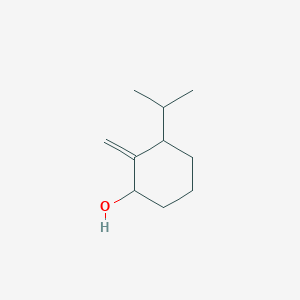
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
